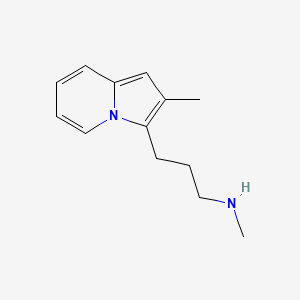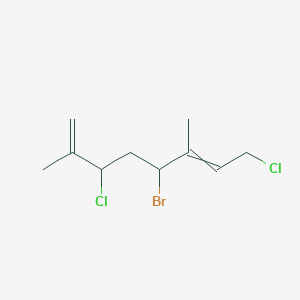![molecular formula C9H15N3O7 B14482416 2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid CAS No. 67860-14-4](/img/structure/B14482416.png)
2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyrimidine ring substituted with hydroxymethyl and nitro groups, and two acetic acid moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by nitration and subsequent functional group modifications to introduce the hydroxymethyl and acetic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetic acid moieties can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.
Major Products
Oxidation: Conversion to 2,2’-[5-(Carboxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid.
Reduction: Formation of 2,2’-[5-(Hydroxymethyl)-5-aminodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid.
Substitution: Various esters or amides depending on the reagents used.
科学的研究の応用
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique functional groups.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The hydroxymethyl group may form hydrogen bonds with biological macromolecules, influencing their structure and function. The dihydropyrimidine ring can interact with nucleic acids or proteins, modulating their activity.
類似化合物との比較
Similar Compounds
- 2,2’-(5-Methyl-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl)diacetic acid
- 2,2’-(2,5-Dihydroxy-1,4-phenylene)diacetic acid
Uniqueness
Compared to similar compounds, 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid is unique due to the presence of both hydroxymethyl and nitro groups on the dihydropyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
67860-14-4 |
|---|---|
分子式 |
C9H15N3O7 |
分子量 |
277.23 g/mol |
IUPAC名 |
2-[3-(carboxymethyl)-5-(hydroxymethyl)-5-nitro-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C9H15N3O7/c13-5-9(12(18)19)3-10(1-7(14)15)6-11(4-9)2-8(16)17/h13H,1-6H2,(H,14,15)(H,16,17) |
InChIキー |
CTMRMNKSSOXUGW-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(CN1CC(=O)O)CC(=O)O)(CO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
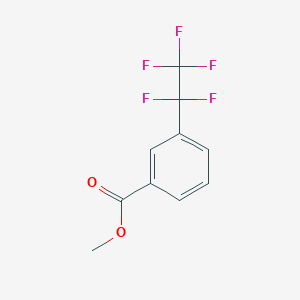
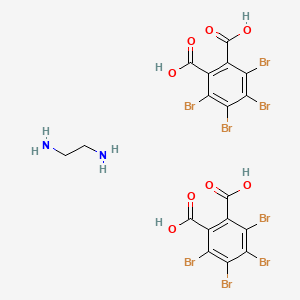
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)

![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
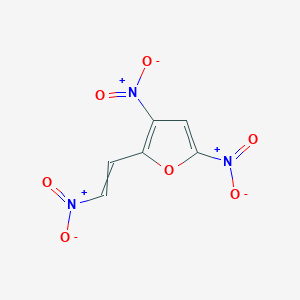

![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)

